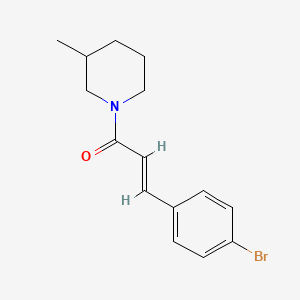![molecular formula C15H15ClF2N4O3S B10955401 (3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone](/img/structure/B10955401.png)
(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a difluoromethyl-pyrazolyl group, and a sulfonyl-piperazino group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorophenyl and difluoromethyl-pyrazolyl groups, followed by their coupling with the sulfonyl-piperazino moiety. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve continuous flow reactors and automated systems to control reaction conditions precisely. The use of robust catalysts and efficient purification techniques, such as chromatography, ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Reduction: Reductive alkylation can be performed using organolithium reagents, resulting in acetylene derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Water radical cations, hydrogen peroxide.
Reducing agents: Organolithium reagents, transition metal catalysts.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3-CHLOROPHENYL)(4-{[1-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3-BROMOPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15ClF2N4O3S |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C15H15ClF2N4O3S/c16-12-3-1-2-11(8-12)14(23)20-4-6-21(7-5-20)26(24,25)13-9-19-22(10-13)15(17)18/h1-3,8-10,15H,4-7H2 |
InChI Key |
GGFAGYVTJKQWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B10955321.png)
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B10955325.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10955331.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955334.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10955342.png)
![1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone](/img/structure/B10955344.png)
![methyl 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10955345.png)
![1-butyl-6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955346.png)
![Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10955360.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10955376.png)
![ethyl 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]piperazine-1-carboxylate](/img/structure/B10955385.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955393.png)
